REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]([N+:11](=[O:12])[O-:13])[c:6]([O:9][CH3:10])[cH:7][cH:8]1.[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:21][NH:22][CH2:23][CH2:24][OH:25].[CH3:26][C:27]#[N:28]>>[CH2:2]([c:3]1[cH:4][c:5]([N+:11](=[O:12])[O-:13])[c:6]([O:9][CH3:10])[cH:7][cH:8]1)[N:22]([CH3:21])[CH2:23][CH2:24][OH:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CBr)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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COc1ccc(CN(C)CCO)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |